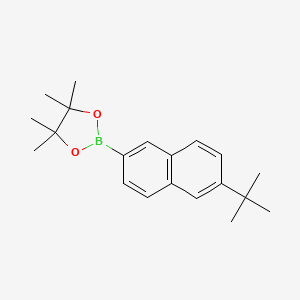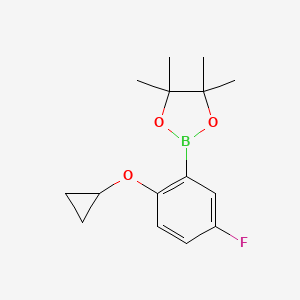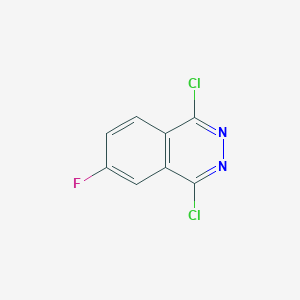![molecular formula C23H15BrO2 B1527721 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione CAS No. 1196107-73-9](/img/structure/B1527721.png)
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Overview
Description
“2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione” is a chemical compound with the molecular formula C43H29Br . It is a solid substance at 20 degrees Celsius . The compound appears as a white to yellow to green powder or crystal .
Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-10,10-dimethyl-14,21-dinaphthalen-2-ylpentacyclo [11.8.0.03,11.04,9.015,20]henicosa-1 (21),2,4 (9),5,7,11,13,15,17,19-decaene . The molecular weight of the compound is 625.61 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The melting point of the compound is 308 degrees Celsius .Scientific Research Applications
Self-healing Polymers
Research has explored the use of Diels-Alder chemistry for synthesizing polymerization initiators leading to materials with self-healing properties. Initiators created using anthracene derivatives exhibited polymers capable of efficient cleavage and reformation, demonstrating potential applications in creating durable, self-repairing materials (Syrett, Mantovani, & Haddleton, 2010).
Luminescent Chemodosimeters
Anthraquinone-based selenoethers have been synthesized and used in metal complexes as luminescent chemodosimeters for detecting ions like Cu2+ and Fe3+. This application highlights the role of anthracene derivatives in developing sensitive, selective chemical sensors for environmental and analytical purposes (Mariappan, Basa, Balasubramanian, Fuoss, & Sykes, 2013).
Blue-Emitting Materials for LEDs
The development of blue-emitting anthracenes with end-capping diarylamines showcases the importance of anthracene derivatives in optoelectronics. These compounds exhibit high thermal stability and fluorescence in the blue region, making them suitable for use in light-emitting diodes (LEDs) (Danel, Huang, Lin, Tao, & Chuen, 2002).
Drug Metabolism Studies
The metabolism of aromatic hydrocarbons like benz[a]anthracene by mouse embryo cells into various metabolites has been examined. This research contributes to our understanding of how polycyclic aromatic hydrocarbons are processed in biological systems, which is critical for assessing their toxicological impact (Sims, 1970).
Synthesis and Reactivity
Studies on the synthesis and reactivity of anthracene derivatives, such as the preparation of specifically 2H-labeled benz[a]anthracenes, provide fundamental insights into the chemical properties of these compounds. This knowledge is crucial for the design and synthesis of new molecules with tailored properties for various applications (Hallmark, Manning, & Muschik, 1981).
properties
IUPAC Name |
7-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4(9),5,7,11,15,17,19-nonaene-14,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO2/c1-23(2)19-9-12(24)7-8-13(19)16-10-17-18(11-20(16)23)22(26)15-6-4-3-5-14(15)21(17)25/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMKCAHBDRWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(=O)C5=CC=CC=C5C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728900 | |
| Record name | 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196107-73-9 | |
| Record name | 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




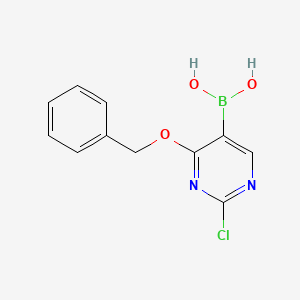
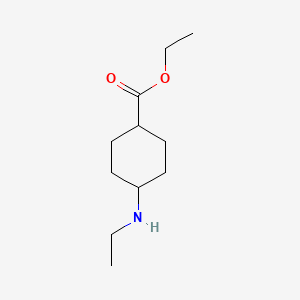

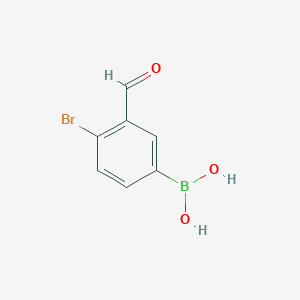
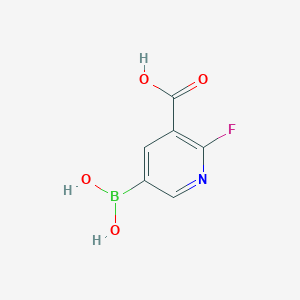
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)
![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)
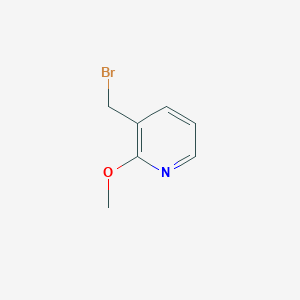
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
